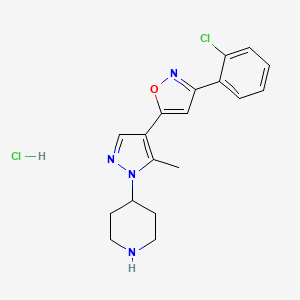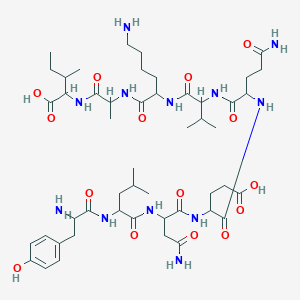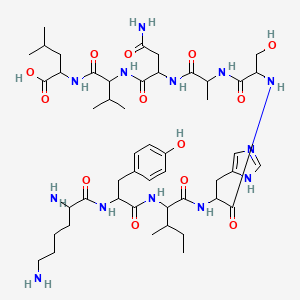![molecular formula C18H25N5S2 · 2HCl B1150369 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B1150369.png)
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride is a potent inhibitor of the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. Menin is a protein that plays a crucial role in the regulation of gene expression and is involved in leukemic transformations. The compound has shown significant potential in blocking the oncogenic properties of MLL fusion proteins, making it a promising candidate for the treatment of certain types of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride involves several steps, starting with the preparation of the core structure, which includes a piperazine ring and a thiazole moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:
- Cyclization of 1,2-diamine derivatives with sulfonium salts.
- Deprotection of the resulting piperazine derivatives.
- Intramolecular cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the compound .
Scientific Research Applications
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interaction between menin and MLL fusion proteins.
Biology: Investigated for its role in regulating gene expression and cell proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of leukemia.
Industry: Utilized in the development of new drugs targeting menin-MLL interactions
Mechanism of Action
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride exerts its effects by binding to menin and blocking its interaction with MLL fusion proteins. This disruption prevents the oncogenic activity of MLL fusion proteins, leading to the inhibition of cell proliferation and induction of apoptosis in leukemia cells. The compound specifically targets the menin-MLL interaction, making it a highly selective inhibitor .
Comparison with Similar Compounds
Similar Compounds
MI-nc dihydrochloride: A weaker inhibitor of the menin-MLL interaction with an IC50 value of 193 micromolar.
MI-1 dihydrochloride: Another menin-MLL interaction inhibitor with different potency and selectivity profiles.
Uniqueness
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride is unique due to its high potency and selectivity in inhibiting the menin-MLL interaction. Its ability to induce apoptosis in leukemia cells harboring MLL fusion proteins sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H25N5S2 · 2HCl |
|---|---|
Molecular Weight |
448.5 |
InChI Key |
BJVIQDRKAQVWIM-UHFFFAOYSA-N |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
4-(4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)





